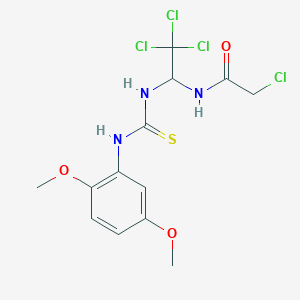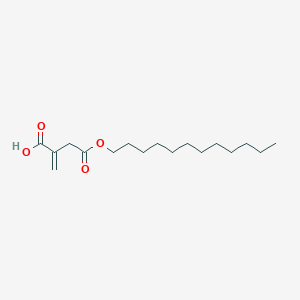
2-Ethyl-3-(3-hydroxy-phenyl)-acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- It belongs to the class of carboxylic acids and is characterized by a phenyl group attached to the carbon-carbon double bond.
- The compound’s structure consists of an ethyl group (C₂H₅) attached to a hydroxyphenyl group (C₆H₄OH) via a double bond.
- Its systematic IUPAC name is ethyl 2-hydroxy-3-phenylpropanoate .
2-Ethyl-3-(3-hydroxy-phenyl)-acrylic acid: is an organic compound with the molecular formula C₁₁H₁₄O₃.
Vorbereitungsmethoden
Synthetic Routes: One common synthetic route involves the reaction of ethyl acetoacetate with phenylboronic acid, followed by acid-catalyzed hydrolysis to yield the desired compound.
Reaction Conditions: The reaction typically occurs under mild conditions, using suitable solvents and acid catalysts.
Industrial Production: While not widely produced industrially, this compound can be synthesized on a laboratory scale.
Analyse Chemischer Reaktionen
Reactivity: It undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The primary products depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in organic synthesis due to its versatile reactivity.
Biology and Medicine:
Industry: Not widely used industrially, but its derivatives may find applications in specialty chemicals.
Wirkmechanismus
- The compound’s mechanism of action is context-dependent, given its diverse reactivity.
- It can act as a precursor for more complex molecules, participating in various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Uniqueness: The combination of an ethyl group, a hydroxyphenyl moiety, and a double bond makes it distinct.
Similar Compounds: Other related compounds include cinnamic acid derivatives and hydroxyphenyl-substituted carboxylic acids.
Eigenschaften
CAS-Nummer |
2227108-07-6 |
|---|---|
Molekularformel |
C11H12O3 |
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
(2Z)-2-[(3-hydroxyphenyl)methylidene]butanoic acid |
InChI |
InChI=1S/C11H12O3/c1-2-9(11(13)14)6-8-4-3-5-10(12)7-8/h3-7,12H,2H2,1H3,(H,13,14)/b9-6- |
InChI-Schlüssel |
JGVQTQGCFDAAOM-TWGQIWQCSA-N |
Isomerische SMILES |
CC/C(=C/C1=CC(=CC=C1)O)/C(=O)O |
Kanonische SMILES |
CCC(=CC1=CC(=CC=C1)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B12006639.png)


![N'-[(1E)-1-(2-chlorophenyl)ethylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12006657.png)

![[4-[(E)-(carbamothioylhydrazinylidene)methyl]-3-(4-chlorobenzoyl)oxyphenyl] 4-chlorobenzoate](/img/structure/B12006672.png)
![1-(4-Methylpiperidin-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12006678.png)
![N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]-2-(2-prop-2-enylphenoxy)acetamide](/img/structure/B12006684.png)

![2-([(4-Methylphenyl)sulfonyl]amino)phenyl 4-methylbenzenesulfonate](/img/structure/B12006702.png)

![5-(4-tert-butylphenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12006734.png)

